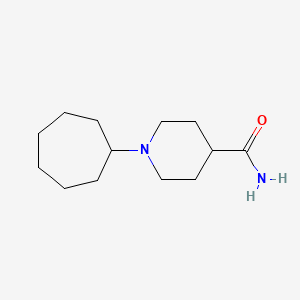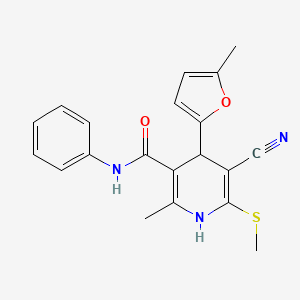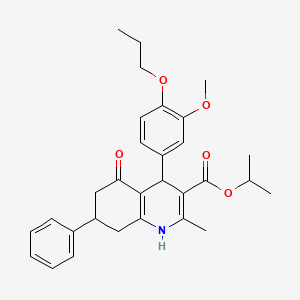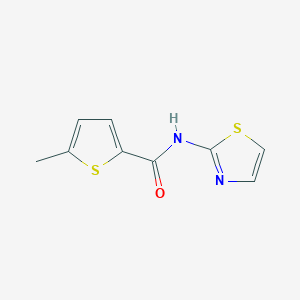![molecular formula C21H26FN3O B4881151 N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4881151.png)
N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea, commonly known as FUB-APINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the cannabinoid receptors and has been used in scientific research for its pharmacological properties.
作用機序
FUB-APINACA exerts its pharmacological effects by binding to the cannabinoid receptors in the brain and peripheral tissues. It activates the CB1 and CB2 receptors, leading to the modulation of various physiological processes, including pain perception, appetite, and mood. FUB-APINACA has been found to be a full agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
FUB-APINACA has been found to produce a range of biochemical and physiological effects, including euphoria, relaxation, and altered perception of time and space. It has also been found to affect the cardiovascular system, with an increase in heart rate and blood pressure. FUB-APINACA has been shown to produce dose-dependent effects, with higher doses leading to more significant effects.
実験室実験の利点と制限
FUB-APINACA has several advantages for use in scientific research. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the pharmacology of these receptors. FUB-APINACA is also relatively stable and has a long shelf life, making it easy to store and transport. However, there are also limitations to its use. FUB-APINACA is a synthetic cannabinoid, and its effects may not accurately reflect the effects of natural cannabinoids. Additionally, the psychoactive effects of FUB-APINACA may limit its use in certain types of studies.
将来の方向性
There are several future directions for research on FUB-APINACA. One area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic uses of synthetic cannabinoids, including their use in the treatment of pain, anxiety, and other conditions. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the brain and other organs.
Conclusion:
FUB-APINACA is a synthetic cannabinoid that has been used in scientific research to study the pharmacological properties of cannabinoids. It is a potent agonist of the cannabinoid receptors and has been found to produce a range of biochemical and physiological effects. FUB-APINACA has several advantages for use in scientific research, but there are also limitations to its use. Future research on FUB-APINACA and other synthetic cannabinoids will help to further our understanding of the pharmacology and potential therapeutic uses of these compounds.
合成法
FUB-APINACA can be synthesized using a multistep process involving the reaction of 4-fluorobenzyl chloride with piperidine, followed by the reaction of the resulting intermediate with 2-methylphenyl isocyanate. The final product is purified using chromatographic techniques. The purity and quality of the final product are critical for its use in scientific research.
科学的研究の応用
FUB-APINACA has been used in scientific research to study the pharmacological properties of synthetic cannabinoids. It has been found to be a potent agonist of the cannabinoid receptors, with a higher binding affinity for CB1 receptors than CB2 receptors. FUB-APINACA has been used to study the effects of synthetic cannabinoids on the central nervous system, including their effects on memory, learning, and motor function.
特性
IUPAC Name |
1-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-16-4-2-3-5-20(16)24-21(26)23-14-17-10-12-25(13-11-17)15-18-6-8-19(22)9-7-18/h2-9,17H,10-15H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQGOMVIJWFYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[(4-Fluorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B4881076.png)


![butyl 4-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4881102.png)
![1-(4-bromophenyl)-3-[(4-chlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881105.png)

![1-(3-chloro-4-methylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881110.png)

![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B4881116.png)
![7-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4881120.png)

![4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B4881155.png)
